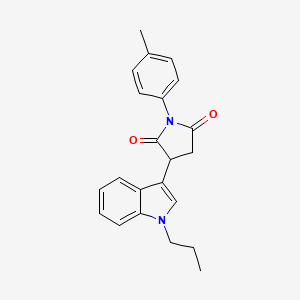![molecular formula C24H19N5O B11578887 4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11578887.png)
4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: is a fascinating compound with a complex structure. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which are hybrid molecules formed by fusing two pharmaceutically active moieties: triazole and thiadiazine . These compounds exhibit diverse pharmacological activities and have profound importance in drug design and development.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for 4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide involve intricate steps. Researchers have explored various strategies to synthesize this compound, including multistep reactions and cyclization processes. Detailed protocols are available in the literature.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly employed conditions include temperature, solvent, catalysts, and reagent concentrations. Researchers optimize these parameters to achieve high yields and purity.
Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions. The compound’s industrial production may be carried out in specialized facilities.
Analyse Des Réactions Chimiques
Types of Reactions::
4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: can undergo various chemical transformations, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents.
Major Products:: The major products formed during these reactions depend on the specific reaction type and conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Applications De Recherche Scientifique
4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: finds applications in:
- Chemistry : As a building block for designing novel compounds.
- Biology : Studying its interactions with biological targets.
- Medicine : Investigating its potential therapeutic effects.
- Industry : Developing new drugs and materials.
Mécanisme D'action
The compound’s mechanism of action involves specific molecular targets and pathways. Researchers explore its binding affinity, cellular effects, and downstream signaling pathways to understand its biological activity.
Comparaison Avec Des Composés Similaires
4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: can be compared with other related compounds, emphasizing its unique features. Similar compounds include:
- [Compound A]
- [Compound B]
- [Compound C]
Propriétés
Formule moléculaire |
C24H19N5O |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-methyl-N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H19N5O/c1-15-7-9-18(10-8-15)24(30)25-19-13-11-17(12-14-19)22-26-27-23-21-6-4-3-5-20(21)16(2)28-29(22)23/h3-14H,1-2H3,(H,25,30) |
Clé InChI |
NXQZMSVBFZXLIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11578807.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11578819.png)
![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11578823.png)
![1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578827.png)
![(5Z)-5-benzylidene-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11578828.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578835.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11578836.png)

![11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11578851.png)
![2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578854.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide](/img/structure/B11578862.png)
![3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11578865.png)
![6-(4-chlorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578867.png)
![N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11578879.png)
